molecular formula C22H20ClN5O3 B2870103 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide CAS No. 921889-02-3

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2870103
CAS No.: 921889-02-3
M. Wt: 437.88
InChI Key: KDQXTTJJOSSONB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic core combining pyrazole and pyrimidine rings. The 3-chlorobenzyl group at position 5 and the 4-methoxybenzamide substituent on the ethyl side chain distinguish it from other derivatives. Such modifications influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for therapeutic applications, particularly in kinase inhibition or cancer therapy .

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-31-18-7-5-16(6-8-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-3-2-4-17(23)11-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQXTTJJOSSONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolo[3,4-d]pyrimidinone derivatives often vary in substituents at positions 5 and 3. Key examples include:

Compound Name Substituents (Position 5) Side Chain (Position 1) Molecular Weight Melting Point (°C) Biological Activity
Target Compound 3-chlorobenzyl 4-methoxybenzamide-ethyl ~500 (estimated) Not reported Kinase inhibition (hypothetical)
Example 53 () 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl 2-fluoro-N-isopropylbenzamide 589.1 (M++1) 175–178 Not specified
Compound 3b () Methoxy-4-(4-methylpiperazinyl)phenyl Acrylamide-phenyl ~650 (estimated) Not reported Probable kinase targeting

Key Observations :

  • Side Chain Diversity : The 4-methoxybenzamide group in the target compound may improve metabolic stability over the acrylamide in Compound 3b (), which could confer reactivity risks .

Physicochemical and Spectroscopic Comparisons

NMR Analysis ()

Comparative NMR studies of pyrazolo[3,4-d]pyrimidinones reveal that substituent-induced chemical shift changes occur predominantly in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound:

  • Region A (positions 39–44) : The 3-chlorobenzyl group likely causes deshielding in neighboring protons, similar to fluorophenyl groups in Example 53.
  • Region B (positions 29–36) : The 4-methoxybenzamide side chain may introduce unique shifts compared to sulfonamide or acrylamide derivatives .
Lumping Strategy ()

Compounds with the pyrazolo[3,4-d]pyrimidinone core are often grouped for computational modeling due to shared reactivity pathways. However, substituent variations (e.g., chloro vs. fluoro) necessitate separate analysis for precise property prediction .

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